(2R)-2-(4-methylphenyl)propanoic acid
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Overview
Description
(2R)-2-(4-methylphenyl)propanoic acid is a chiral compound with significant importance in various scientific fields. It is an organic compound that belongs to the class of aromatic carboxylic acids. The compound is characterized by the presence of a 4-methylphenyl group attached to the second carbon of a propanoic acid moiety. This specific stereochemistry (2R) indicates the spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available precursors. For instance, the compound can be synthesized via the enantioselective hydrogenation of 4-methylcinnamic acid using a chiral catalyst. The reaction conditions typically involve the use of a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium complex, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Concentrated sulfuric acid for sulfonation at elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methylbenzaldehyde or 4-methylacetophenone.
Reduction: 2-(4-methylphenyl)propanol or 2-(4-methylphenyl)propane.
Substitution: 4-methylphenyl derivatives with nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
(2R)-2-(4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2R)-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-methylphenyl)propanoic acid: The enantiomer of (2R)-2-(4-methylphenyl)propanoic acid with different stereochemistry.
2-(4-methylphenyl)propanoic acid: A racemic mixture containing both (2R) and (2S) enantiomers.
4-methylcinnamic acid: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and racemic mixture. The (2R) configuration may exhibit higher selectivity and potency in certain applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2R)-2-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-71-3 |
Source
|
Record name | 2-(4-Methylphenyl)propionic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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